N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(23-21-22-17-8-4-5-9-18(17)27-21)20(26)24-12-10-16(11-13-24)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSSLPMVYXBNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure includes a benzothiazole moiety and a benzylpiperidine unit, which are crucial for its biological activity.
The biological activity of this compound primarily involves interaction with various receptors and enzymes. Preliminary studies indicate that it may act as an antagonist at certain chemokine receptors, which are implicated in inflammatory responses.
Key Findings
- Chemokine Receptor Antagonism : Research has shown that compounds with similar structures exhibit potent antagonism against CC chemokine receptor 3 (CCR3). This receptor is involved in the recruitment of eosinophils during allergic responses .
- Structure-Activity Relationship (SAR) : SAR studies have highlighted that modifications to the piperidine and benzothiazole components can significantly enhance binding affinity and selectivity for target receptors. For instance, the introduction of N-(ureidoalkyl) substituents has improved binding potency from micromolar to low nanomolar ranges .
Biological Activity Data Table
Case Study 1: Antiallergic Potential
A study investigating the antiallergic properties of related compounds found that those with similar structural features to this compound effectively reduced eosinophil infiltration in animal models of allergic asthma. This suggests potential therapeutic applications in treating allergic conditions.
Case Study 2: Neuroprotective Effects
Another investigation into neuroprotective properties indicated that derivatives of this compound might exert protective effects against neurodegeneration by modulating inflammatory pathways mediated by chemokines. This opens avenues for research into its use in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and biological activities of N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide and related compounds:
Key Observations:
- Substituent Impact on Activity :
- The 4-benzylpiperidin-1-yl group in the target compound is structurally distinct from the 4-methylpiperazin-1-yl group in BZ-IV . The former’s increased lipophilicity may enhance membrane permeability but could also affect metabolic stability.
- The trimethoxyphenyl group in BTA () facilitates strong π-π interactions in enzyme binding pockets, contributing to its high inhibitory activity (pIC50 = 7.8). In contrast, the target compound’s benzylpiperidine group may prioritize hydrophobic interactions over electronic effects .
- Sulphonamide derivatives () exhibit broad antimicrobial activity, suggesting that the sulphonamide group’s hydrogen-bonding capacity is critical for targeting microbial enzymes. The oxoacetamide bridge in the target compound may offer different binding modes .
- Synthetic Methodologies: The target compound’s synthesis likely involves coupling reactions similar to BZ-IV (e.g., using DMF and potassium carbonate as a base) . However, introducing the 4-benzylpiperidine moiety may require specialized reagents or protection strategies. Cycloaddition and condensation reactions are common for benzothiazole derivatives, as seen in thiazolidinone-based analogs () .
Physicochemical Properties
- Metabolic Stability : Piperidine derivatives are prone to cytochrome P450-mediated oxidation, whereas sulphonamides () exhibit longer half-lives due to metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
